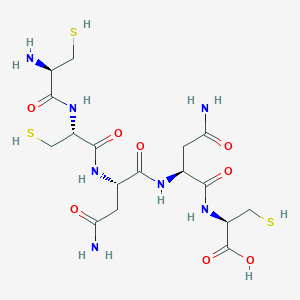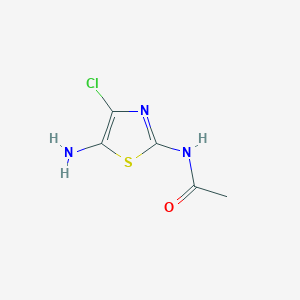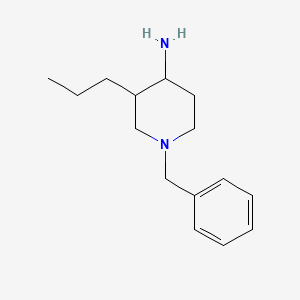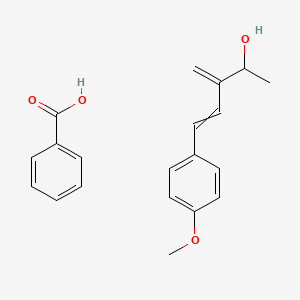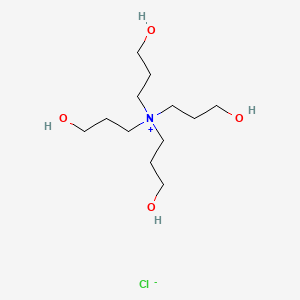
3-Ethyl-5-formyl-4-methyl-1H-pyrrole-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-formyl-4-methyl-1H-pyrrole-2-sulfonic acid is a heterocyclic organic compound with a pyrrole ring structure This compound is notable for its unique combination of functional groups, including an ethyl group, a formyl group, a methyl group, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-formyl-4-methyl-1H-pyrrole-2-sulfonic acid typically involves multi-step organic reactions. One common approach is the cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of 3-ethyl-4-methylpyrrole with a formylating agent such as formic acid or paraformaldehyde can introduce the formyl group at the 5-position. The sulfonic acid group can be introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-formyl-4-methyl-1H-pyrrole-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-Ethyl-5-carboxy-4-methyl-1H-pyrrole-2-sulfonic acid.
Reduction: 3-Ethyl-5-hydroxymethyl-4-methyl-1H-pyrrole-2-sulfonic acid.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-5-formyl-4-methyl-1H-pyrrole-2-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-formyl-4-methyl-1H-pyrrole-2-sulfonic acid depends on its interaction with specific molecular targets. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological membranes or receptors.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-4-methyl-1H-pyrrole-2-sulfonic acid: Lacks the formyl group, which reduces its reactivity in certain chemical reactions.
5-Formyl-4-methyl-1H-pyrrole-2-sulfonic acid: Lacks the ethyl group, which may affect its solubility and overall chemical properties.
3-Ethyl-5-formyl-1H-pyrrole-2-sulfonic acid: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
3-Ethyl-5-formyl-4-methyl-1H-pyrrole-2-sulfonic acid is unique due to its combination of functional groups, which provides a balance of reactivity, solubility, and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
781565-65-9 |
|---|---|
Molecular Formula |
C8H11NO4S |
Molecular Weight |
217.24 g/mol |
IUPAC Name |
3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-sulfonic acid |
InChI |
InChI=1S/C8H11NO4S/c1-3-6-5(2)7(4-10)9-8(6)14(11,12)13/h4,9H,3H2,1-2H3,(H,11,12,13) |
InChI Key |
FVOAALLAABGPJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=C1C)C=O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14207006.png)
![1-{2-[(4-Methoxyphenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14207011.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline](/img/structure/B14207012.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14207018.png)
![Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-](/img/structure/B14207026.png)
